2-[(5-bromo-2,3-dihydro-1H-inden-1-yl)amino]ethan-1-ol
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Overview
Description
2-[(5-bromo-2,3-dihydro-1H-inden-1-yl)amino]ethan-1-ol is a chemical compound that features a brominated indene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-bromo-2,3-dihydro-1H-inden-1-yl)amino]ethan-1-ol typically involves the bromination of an indene precursor followed by amination and subsequent functionalization to introduce the ethan-1-ol group. The reaction conditions often require the use of organic solvents and catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-[(5-bromo-2,3-dihydro-1H-inden-1-yl)amino]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a variety of functional groups such as amines or ethers.
Scientific Research Applications
2-[(5-bromo-2,3-dihydro-1H-inden-1-yl)amino]ethan-1-ol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Industry: It can be used in the production of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action for 2-[(5-bromo-2,3-dihydro-1H-inden-1-yl)amino]ethan-1-ol involves its interaction with molecular targets, which could include enzymes or receptors. The brominated indene structure allows it to fit into specific binding sites, potentially modulating biological activity through inhibition or activation of these targets.
Comparison with Similar Compounds
Similar Compounds
- 2-[(5,6-difluoro-2,3-dihydro-1H-inden-1-yl)amino]ethan-1-ol
- 2-[(5-chloro-2,3-dihydro-1H-inden-1-yl)amino]ethan-1-ol
- 2-[(5-methyl-2,3-dihydro-1H-inden-1-yl)amino]ethan-1-ol
Uniqueness
What sets 2-[(5-bromo-2,3-dihydro-1H-inden-1-yl)amino]ethan-1-ol apart from similar compounds is the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where bromine’s unique properties are advantageous.
Properties
IUPAC Name |
2-[(5-bromo-2,3-dihydro-1H-inden-1-yl)amino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c12-9-2-3-10-8(7-9)1-4-11(10)13-5-6-14/h2-3,7,11,13-14H,1,4-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRAGJQIARRQKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1NCCO)C=CC(=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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